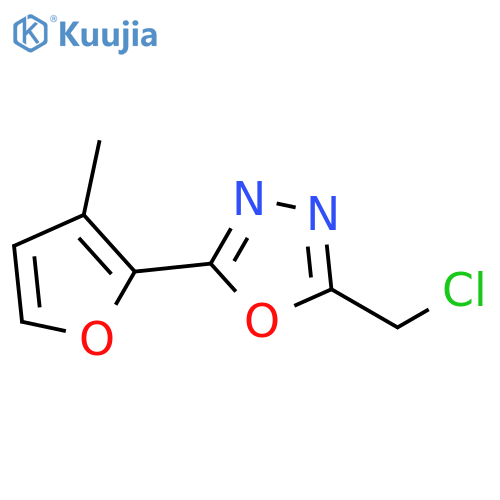

Cas no 937620-73-0 (2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole)

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole

- 1,3,4-Oxadiazole, 2-(chloromethyl)-5-(3-methyl-2-furanyl)-

-

- インチ: 1S/C8H7ClN2O2/c1-5-2-3-12-7(5)8-11-10-6(4-9)13-8/h2-3H,4H2,1H3

- InChIKey: YDEMDZSPZVWAOH-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=C(C)C=CO2)=NN=C1CCl

じっけんとくせい

- 密度みつど: 1.317±0.06 g/cm3(Predicted)

- ふってん: 310.5±52.0 °C(Predicted)

- 酸性度係数(pKa): -6.04±0.50(Predicted)

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C650193-25mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 25mg |

$ 50.00 | 2022-06-06 | ||

| TRC | C650193-50mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-70606-1.0g |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 93% | 1.0g |

$371.0 | 2023-02-12 | |

| TRC | C650193-250mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 250mg |

$ 320.00 | 2022-06-06 | ||

| Enamine | EN300-70606-0.05g |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 93% | 0.05g |

$66.0 | 2023-02-12 | |

| 1PlusChem | 1P01ABN2-500mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 91% | 500mg |

$386.00 | 2024-04-20 | |

| 1PlusChem | 1P01ABN2-50mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 91% | 50mg |

$140.00 | 2024-04-20 | |

| 1PlusChem | 1P01ABN2-250mg |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 91% | 250mg |

$231.00 | 2024-04-20 | |

| Enamine | EN300-70606-0.5g |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 93% | 0.5g |

$271.0 | 2023-02-12 | |

| Enamine | EN300-70606-0.25g |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole |

937620-73-0 | 93% | 0.25g |

$142.0 | 2023-02-12 |

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole 関連文献

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259

2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazoleに関する追加情報

Recent Advances in the Study of 2-(Chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole (CAS: 937620-73-0)

The compound 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole (CAS: 937620-73-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring both oxadiazole and furan moieties, has drawn significant attention due to its unique structural characteristics and potential biological activities. Recent studies have focused on its synthesis, structural optimization, and pharmacological evaluation, revealing its versatility as a building block for drug discovery.

Structural analysis of 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole shows that the presence of the chloromethyl group at position 2 and the 3-methylfuran-2-yl substituent at position 5 creates a highly functionalized platform for further chemical modifications. The oxadiazole ring itself is known for its metabolic stability and ability to participate in hydrogen bonding, making it particularly valuable in drug design. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with microwave-assisted synthesis emerging as an efficient method.

In pharmacological research, preliminary studies indicate that derivatives of 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as demonstrated in recent in vitro studies. Additionally, certain analogs have shown moderate inhibitory activity against fungal pathogens, suggesting potential applications in antifungal drug development.

Recent computational studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) models have provided insights into the compound's potential binding modes with various biological targets. These in silico investigations suggest that the molecule may interact with key enzymes involved in microbial cell wall biosynthesis, supporting the observed experimental results. The chloromethyl group appears to play a crucial role in these interactions, serving as a reactive handle for covalent binding or as a site for further derivatization.

Current research directions include exploring the anticancer potential of 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole derivatives. Early-stage studies have demonstrated that certain modifications to the core structure can enhance selectivity toward cancer cell lines while maintaining low cytotoxicity toward normal cells. The compound's ability to modulate reactive oxygen species (ROS) levels in cancer cells has been identified as a possible mechanism contributing to its antiproliferative effects.

From a drug development perspective, researchers are investigating the compound's pharmacokinetic properties, including its metabolic stability and membrane permeability. Recent in vitro ADME (absorption, distribution, metabolism, and excretion) studies suggest that the molecule exhibits favorable characteristics for further optimization, though challenges remain in improving its aqueous solubility. Several research groups are actively working on prodrug strategies to address this limitation while maintaining the compound's biological activity.

The ongoing research on 2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole and its derivatives represents an exciting frontier in medicinal chemistry. As synthetic methodologies continue to improve and biological screening becomes more sophisticated, this compound class is expected to yield novel therapeutic candidates with applications across multiple disease areas. Future studies will likely focus on structure-activity relationship optimization and in vivo validation of the most promising derivatives.

937620-73-0 (2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole) 関連製品

- 1361498-90-9(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-4-acetic acid)

- 1782557-65-6((4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine)

- 1206451-03-7(2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanal)

- 1170838-54-6(4-cyclopropyl(methyl)sulfamoyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide)

- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)

- 2624128-84-1(1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride)

- 1361534-79-3(2'-(Bromomethyl)-2,3,6,3'-tetrachlorobiphenyl)

- 51856-18-9(3H-1,2,4-Triazole-3-thione, 1,2-dihydro-2-methyl-5-(trifluoromethyl)-)

- 474826-15-8(2-Chloro-5-fluoro-6-methylnicotinonitrile)

- 1807265-76-4(2-(Bromomethyl)-5-fluoro-4-methoxypyridine)